molecular formula C21H21N3O5 B2680820 3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide CAS No. 862808-49-9

3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide

Cat. No. B2680820
CAS RN: 862808-49-9
M. Wt: 395.415
InChI Key: ZQBVBSDFPRNXAO-UHFFFAOYSA-N
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Description

The compound is a derivative of benzodioxane, which is a significant pharmacophore across a number of different therapeutic areas . Benzodioxane and its derivatives are identified as anti-hepatotoxic, anti-inflammatory, anti-helmintic, anti-arthritic, and antioxidant . Molecules bearing this moiety also help in prolonged lowering blood pressure .


Synthesis Analysis

The synthesis of similar compounds often involves complex chemical processes . For instance, the synthesis of new sulfonamides and their N-substituted derivatives was triggered by the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media . This yielded N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide, which was further treated with different alkyl/aralkyl halides using N,N-dimethylformamide (DMF) as a reaction medium in the presence of lithium hydride (LiH) as a base .


Molecular Structure Analysis

The molecular structure of similar compounds was determined by the IR, 1H NMR, 13C NMR, and EI-MS spectroscopy techniques . A significant downfield shift for the C-7 signals, which experienced the ortho effect of the sulfamoyl group on C-6, was observed . The presence of signals at δ 64 ppm were characteristic of C-2 and C-3 and an attribute of the N-(2,3-dihydro-1,4-benzodioxin-6-yl) moiety in the molecule .

Safety and Hazards

While specific safety and hazard information for “3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide” is not available, it’s worth noting that similar compounds are mildly cytotoxic and might be used as safe antibacterial agents .

Future Directions

The future directions for research on similar compounds could involve further exploration of their antibacterial potential, as well as their potential as therapeutic agents for diseases like Alzheimer’s .

properties

IUPAC Name

3-butoxy-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O5/c1-2-3-9-26-16-6-4-5-14(12-16)19(25)22-21-24-23-20(29-21)15-7-8-17-18(13-15)28-11-10-27-17/h4-8,12-13H,2-3,9-11H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQBVBSDFPRNXAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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